Cas no 1341835-26-4 (1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)

1-{1,2,4-Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a heterocyclic compound featuring a fused triazolopyrazine core linked to a piperidin-3-ol moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The triazolopyrazine scaffold contributes to enhanced binding affinity in target interactions, while the hydroxylated piperidine ring offers potential for further functionalization. Its balanced lipophilicity and polarity improve solubility and bioavailability, facilitating applications in drug discovery. The compound’s rigid framework also supports stereochemical stability, advantageous for developing selective inhibitors or modulators. Suitable for synthetic elaboration, it serves as a versatile building block in medicinal chemistry for exploring novel bioactive molecules.
1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol structure
1341835-26-4 structure
商品名:1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol
CAS番号:1341835-26-4
MF:C10H13N5O
メガワット:219.243120908737
MDL:MFCD20304197
CID:4590121
PubChem ID:64368200

1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 化学的及び物理的性質

名前と識別子

    • 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
    • 1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol
    • MDL: MFCD20304197
    • インチ: 1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2
    • InChIKey: APJBBQJAYHCKAJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=CN3C=NN=C23)CCCC(O)C1

1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058643-1g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
1g
¥4494.0 2023-04-03
Ambeed
A1090365-1g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
1g
$655.0 2024-04-24
Enamine
EN300-305686-0.5g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
0.5g
$713.0 2023-09-05
Enamine
EN300-305686-0.05g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
0.05g
$212.0 2023-09-05
Enamine
EN300-305686-0.1g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
0.1g
$317.0 2023-09-05
Enamine
EN300-305686-0.25g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
0.25g
$452.0 2023-09-05
Enamine
EN300-305686-10.0g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
10.0g
$3929.0 2023-02-26
1PlusChem
1P01B71K-50mg
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
50mg
$315.00 2023-12-22
1PlusChem
1P01B71K-100mg
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
100mg
$454.00 2023-12-22
1PlusChem
1P01B71K-2.5g
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
1341835-26-4 95%
2.5g
$2276.00 2023-12-22

1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 関連文献

1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-olに関する追加情報

Introduction to 1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol (CAS No. 1341835-26-4)

1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol, identified by its Chemical Abstracts Service (CAS) number 1341835-26-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused triazole and pyrazine rings, which are known for their diverse biological activities. The structural motif of this molecule combines a piperidin-3-ol moiety with a 1,2,4-triazolo[4,3-a]pyrazin-8-yl substituent, creating a unique scaffold that has potential applications in drug discovery and development.

The 1,2,4-triazolo[4,3-a]pyrazine core is a well-studied scaffold in medicinal chemistry due to its ability to interact with various biological targets. This scaffold has been incorporated into numerous pharmacophores that exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of the triazolo[4,3-a]pyrazine ring into the piperidin-3-ol framework in compound 1341835-26-4 may confer additional pharmacological properties that make it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds as therapeutic agents. The triazolo[4,3-a]pyrazine scaffold has been particularly studied for its potential in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The presence of the piperidin-3-ol group in 1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol may enhance its solubility and bioavailability, making it more suitable for oral administration.

One of the key aspects of studying compounds like 1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is understanding their interaction with biological targets at the molecular level. Computational modeling and experimental techniques such as X-ray crystallography have been instrumental in elucidating the binding modes of these molecules. The triazolo[4,3-a]pyrazine ring is known to form stable hydrogen bonds and π-stacking interactions with amino acid residues in protein targets. The piperidin-3-ol moiety may further contribute to these interactions by providing additional hydrogen bonding opportunities or by modulating the conformation of the molecule.

The synthesis of 1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the triazolo ring typically involves cycloaddition reactions between azides and alkynes under transition metal catalysis. The subsequent functionalization of the pyrazine ring followed by coupling with the piperidine derivative requires precise control over reaction conditions to avoid side products.

Recent advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like 1341835-26-4. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved scalability. These methods are particularly valuable in drug discovery pipelines where rapid access to large libraries of compounds is essential.

The biological evaluation of 1-{1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol has revealed several promising activities. In vitro studies have demonstrated its potential as an inhibitor of certain kinases and enzymes implicated in inflammatory diseases. Additionally, preliminary cell-based assays suggest that this compound may exhibit cytotoxic effects against cancer cell lines. These findings warrant further investigation into its therapeutic potential.

The development of new drugs often involves optimizing lead compounds through structure-based drug design (SBDD). By understanding how 1341835-26-4 interacts with its biological targets at the atomic level, chemists can make informed modifications to improve its potency and selectivity. Fragment-based drug design (FBDD) is another approach that has been successfully applied to develop novel heterocyclic drugs. This strategy involves identifying small "fragments" that bind to the target protein and then linking these fragments together to form more complex molecules.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations allow researchers to predict how different compounds will bind to their targets before conducting expensive wet-lab experiments. These simulations can help identify key interactions between 1-{1,2,4-triazolo[4,3-a]pyrazin}-8 -yl} piperidin - 3 - ol and potential drug targets such as kinases or G protein-coupled receptors (GPCRs). Additionally p>

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1341835-26-4)1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol
A998381
清らかである:99%
はかる:1g
価格 ($):590.0